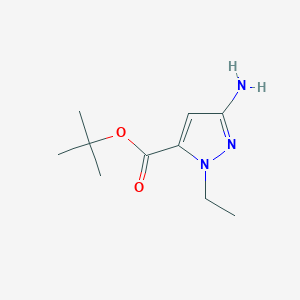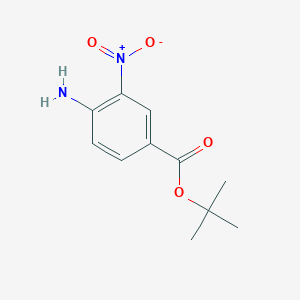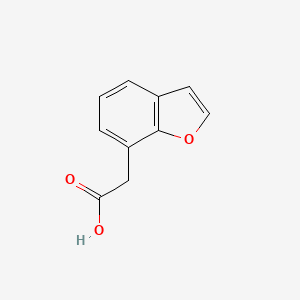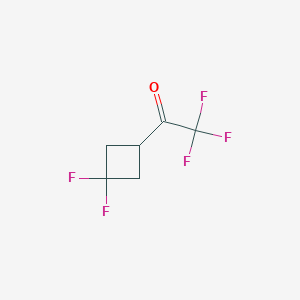
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with suitable reagents under controlled conditions. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using sodium borohydride in tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the electronic distribution and reactivity of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A related compound with similar structural features but different functional groups.
1-(3,3-Difluorocyclobutyl)ethanol: Another similar compound with an alcohol functional group instead of a ketone.
Uniqueness
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both cyclobutyl and trifluoroethanone moieties, which impart distinct chemical properties and reactivity. Its multiple fluorine atoms contribute to its stability and potential for diverse applications.
Propiedades
Fórmula molecular |
C6H5F5O |
|---|---|
Peso molecular |
188.09 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-3(2-5)4(12)6(9,10)11/h3H,1-2H2 |
Clave InChI |
NHIYUCYSBBLCTF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


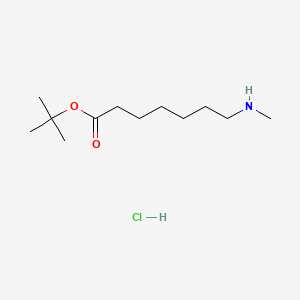
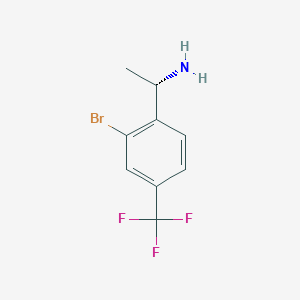

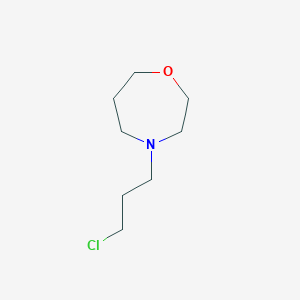
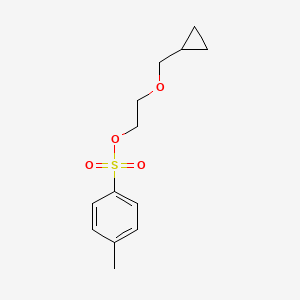

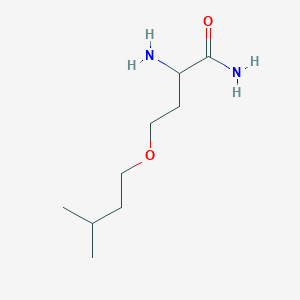
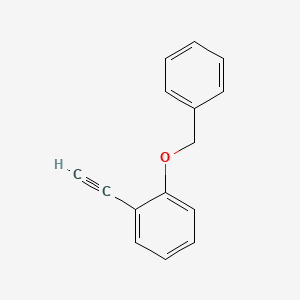
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
